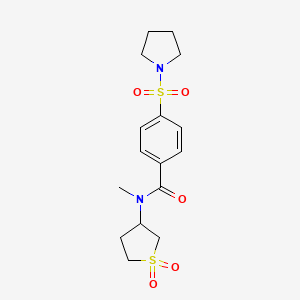
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H22N2O5S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity and biological interactions.
- Pyrrolidine moiety : Enhances solubility and potential receptor binding.
- Sulfonamide group : Known for its role in various biological activities.
The molecular formula of the compound is C15H20N2O4S, with a molecular weight of approximately 320.4 g/mol.
Target Interactions
Research indicates that this compound primarily interacts with G protein-gated inwardly rectifying potassium (GIRK) channels . The activation of these channels can lead to:
- Modulation of neuronal excitability.
- Potential therapeutic effects in conditions such as epilepsy and anxiety disorders.
Pharmacological Effects
The compound has been evaluated for various biological activities, including:
- Neuroleptic Activity : Similar compounds have shown significant neuroleptic effects. For instance, derivatives have been tested for their ability to inhibit apomorphine-induced stereotyped behaviors in animal models, suggesting potential applications in treating psychotic disorders .
- Anti-inflammatory Properties : Studies on related compounds indicate that they can inhibit osteoclastogenesis, which is crucial for managing inflammatory bone diseases like rheumatoid arthritis. This effect is mediated through the inhibition of specific transcription factors involved in inflammation .
- Cytotoxicity : Initial screenings have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively modulates ion channel activity, impacting cellular excitability and signaling pathways associated with pain perception and mood regulation.
In Vivo Studies
Animal model studies have shown promising results regarding the compound's ability to reduce symptoms associated with anxiety and depression. For example:
- Behavioral Tests : Administration of the compound in rodent models resulted in decreased anxiety-like behavior in elevated plus maze tests.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-pyrazolo[3,4-b]pyridine | C15H14F2N4O2 | Contains a furan ring; potential anti-cancer properties |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide | C20H22N2O2S | Incorporates naphthalene moiety; enhanced lipophilicity |
| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-yllmethyl)-2-(propylsulfanyl)pyrimidine | C18H21ClN2O2S | Features chlorinated pyrimidine structure; potential antibacterial activity |
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-17(14-8-11-24(20,21)12-14)16(19)13-4-6-15(7-5-13)25(22,23)18-9-2-3-10-18/h4-7,14H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDHMSRTJFGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














